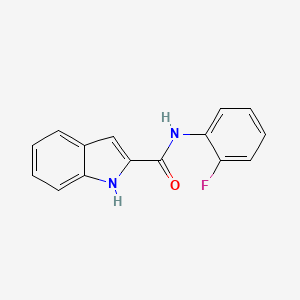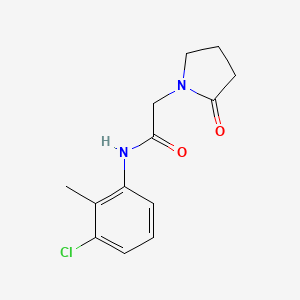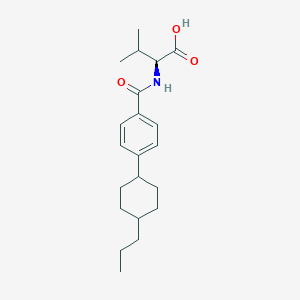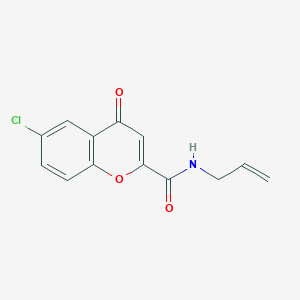
N-cyclopropyl-4-methyl-2-oxo-1H-quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4-methyl-2-oxo-1H-quinoline-3-carboxamide, also known as CPQM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPQM belongs to the class of quinolone derivatives and has been extensively studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-4-methyl-2-oxo-1H-quinoline-3-carboxamide is complex and varies depending on the target cell or organism. In bacteria, this compound acts by inhibiting DNA synthesis and disrupting the bacterial cell wall, leading to cell death. In cancer cells, this compound induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential. In inflammation, this compound inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on cells and organisms. This compound has been shown to inhibit DNA synthesis, disrupt the mitochondrial membrane potential, and activate caspase enzymes in cancer cells. In bacteria, this compound disrupts the cell wall and inhibits DNA synthesis, leading to cell death. In inflammation, this compound inhibits the production of pro-inflammatory cytokines, reducing the severity of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-4-methyl-2-oxo-1H-quinoline-3-carboxamide has several advantages for lab experiments, including its potent antimicrobial, anticancer, and anti-inflammatory properties. This compound is relatively easy to synthesize and can be used in various assays to test its biological activity. However, this compound has limitations, including its potential toxicity and limited solubility in aqueous solutions, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-4-methyl-2-oxo-1H-quinoline-3-carboxamide. One area of research is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of research is the investigation of this compound's potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Additionally, the mechanism of action of this compound in cancer cells and bacteria needs to be further elucidated to optimize its therapeutic potential. Overall, this compound has shown promising results as a potential therapeutic agent, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
N-cyclopropyl-4-methyl-2-oxo-1H-quinoline-3-carboxamide can be synthesized through a multi-step reaction involving the condensation of a substituted aniline with a substituted cyclopropane carboxylic acid followed by cyclization and further functionalization. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4-methyl-2-oxo-1H-quinoline-3-carboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. In the field of microbiology, this compound has shown promising results as an antimicrobial agent against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
In the field of oncology, this compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has been found to induce apoptosis, inhibit cell proliferation, and disrupt DNA synthesis in cancer cells.
In the field of inflammation, this compound has been studied for its potential anti-inflammatory effects. This compound has been found to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation in animal models.
Propiedades
IUPAC Name |
N-cyclopropyl-4-methyl-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-8-10-4-2-3-5-11(10)16-14(18)12(8)13(17)15-9-6-7-9/h2-5,9H,6-7H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDFKICVDKNGSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=CC=CC=C12)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrazolo[4,3-b]pyridine-6-carboxamide](/img/structure/B7644373.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7644388.png)
![6-methoxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide](/img/structure/B7644394.png)
![3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7644401.png)
![N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide](/img/structure/B7644412.png)


![2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7644438.png)

![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-quinolin-8-ylacetamide](/img/structure/B7644451.png)
